2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid
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Overview
Description
2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid is a complex organic compound that features an indole core, a pyridine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyridine ring and the benzoic acid moiety. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indole core.
Introduction of the Benzoic Acid Moiety: This step involves the coupling of the benzoic acid derivative with the indole-pyridine intermediate, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, pyridine, and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidized Derivatives: Carboxylic acids, ketones
Reduced Derivatives: Alcohols, amines
Substituted Derivatives: Halogenated compounds, alkylated or acylated derivatives
Scientific Research Applications
2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and have comparable pharmacological properties.
Benzoic Acid Derivatives: Compounds like salicylic acid and para-aminobenzoic acid (PABA) are structurally related and used in various therapeutic applications.
Uniqueness
2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid is unique due to its combination of the indole, pyridine, and benzoic acid moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H27N3O3 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[4-[[2,3-dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C31H27N3O3/c1-20-21(2)34(19-22-9-11-24(12-10-22)26-7-3-4-8-27(26)31(36)37)29-14-13-25(16-28(20)29)30(35)33-18-23-6-5-15-32-17-23/h3-17H,18-19H2,1-2H3,(H,33,35)(H,36,37) |
InChI Key |
LUWUEWQACOIVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCC3=CN=CC=C3)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C |
Origin of Product |
United States |
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